4-Mercaptobenzamide

概要

説明

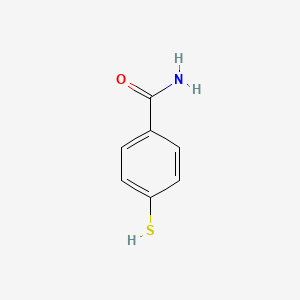

4-Mercaptobenzamide, also known as 4-Mercaptobenzoic acid, is a compound with the molecular formula C7H6O2S . It is a probe molecule with thiol and carboxylic groups that form self-assembled monolayers (SAMs), which can be used for the development of surface-enhanced Raman spectroscopy (SERS) sensors .

Synthesis Analysis

The synthesis of benzamides, including this compound, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a carboxyl group and a thiol group . The molecule has a total of 16 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis

This compound has been used as a matrix for laser desorption/ionization time-of-flight mass spectrometry (MS) analysis of metals . It exhibits a matrix-interference-free background, greatly enhanced MS signal intensity, and excellent reproducibility .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 154.186 Da , and its melting point, which is 215-224 °C . It is a solid at room temperature .科学的研究の応用

HIV-1 Inactivation and Antiviral Activity

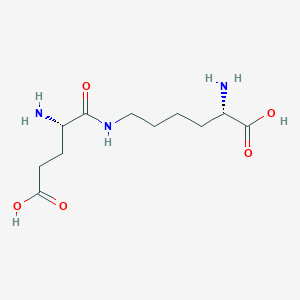

4-Mercaptobenzamide derivatives, particularly thioesters like SAMT-247, have shown significant promise in HIV-1 inhibition. These compounds act as maturation inhibitors targeting the nucleocapsid protein 7 (NCp7) of HIV-1, displaying unique mechanisms of antiviral activity, low toxicity, and a high barrier to viral resistance. Research has focused on elucidating their antiviral mechanism and optimizing synthesis methods for preclinical evaluation (Nikolayevskiy et al., 2018). Additionally, structure-activity relationship studies have explored the thermodynamics of metabolism and binding affinity to NCp7, furthering our understanding of their antiviral efficacy (Nikolayevskiy et al., 2019).

Heavy Metal Ion Extraction and Environmental Applications

This compound and its derivatives have been employed in the extraction of heavy metals, particularly palladium. The palladium complex of mercaptobenzamide can be extracted into tributyl phosphate, showcasing potential applications in environmental remediation and the recovery of valuable metals from industrial waste (Watanabe et al., 1989). A novel adsorbent involving 2-mercaptobenzamide modified itaconic acid-grafted-magnetite nanocellulose composite has been developed for the selective adsorption of mercury ions from aqueous solutions, demonstrating its utility in addressing industrial pollution issues (Anirudhan & Shainy, 2015).

Synthesis of Bioactive Heterocyclic Compounds

This compound derivatives have been used in the synthesis of biologically active compounds, such as benzothiazinones. These compounds are synthesized through the condensation of o-mercaptobenzamides with acetylene esters, yielding products of interest in medicinal chemistry and drug design (Heindel & Ko, 1970).

Surface-Enhanced Raman Spectroscopy (SERS)

This compound and its derivatives have been investigated in the context of surface-enhanced Raman spectroscopy. Studies have focused on understanding the adsorption behavior of these compounds on various nanostructured surfaces, providing insights into the molecular interactions and enhancing the detection capabilities of SERS (Dendisová et al., 2013). Another study examined the adsorption of 4-mercaptobenzoic acid on silver colloids, contributing to our understanding of molecular adsorption mechanisms and the factors influencing SERS activity (Ho & Lee, 2015).

作用機序

Target of Action

4-Mercaptobenzamide primarily targets the HIV-1 NCp7 C-terminal zinc finger . This target plays a crucial role in the life cycle of the HIV-1 virus, making it a significant target for antiviral drugs .

Mode of Action

The compound interacts with its target through a unique mechanism. It acts as an HIV-1 maturation inhibitor . The structure-activity profile of mercaptobenzamides suggests that the thermodynamics of metabolism is more important than binding affinity to the target . This interaction results in significant changes in the target, inhibiting the maturation of the HIV-1 virus .

Biochemical Pathways

This compound affects the HIV-1 maturation pathway . It inhibits the maturation of the HIV-1 virus, thereby preventing the virus from becoming infectious . The downstream effects of this inhibition include a reduction in the spread of the virus and a decrease in viral load .

Pharmacokinetics

The pharmacokinetics of this compound involve its conversion from a prodrug form (NS1040) to an active form (MDH-1-38) in the presence of esterase enzymes . This conversion is critical for the antiviral activity of the compound . .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of HIV-1 maturation, resulting in a reduction in the spread of the virus and a decrease in viral load . This compound has a unique mechanism of action, low toxicity, and a high barrier to viral resistance .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-sulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOUXQDUYJORQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59177-46-7 | |

| Record name | 4-mercapto-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

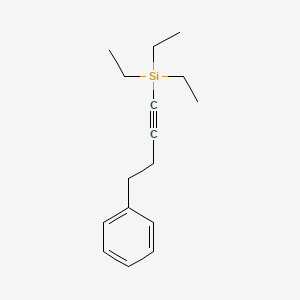

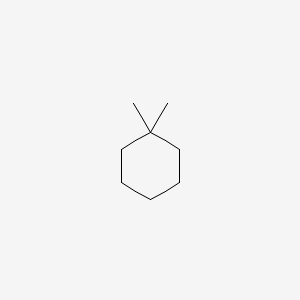

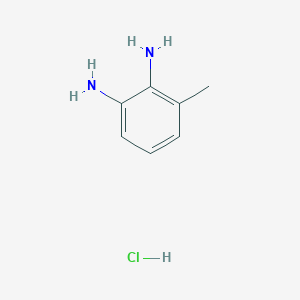

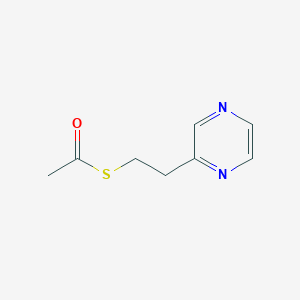

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

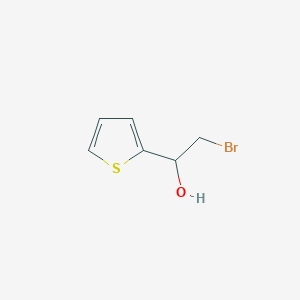

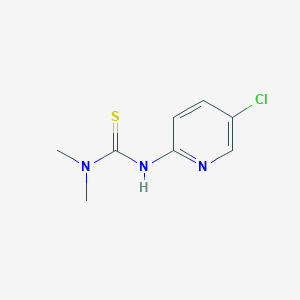

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B3273561.png)

![5-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B3273628.png)